APINACA, also known as AKB-48, is a synthetic cannabinoid that has been the subject of significant scientific research due to its prevalence as a new psychoactive substance (NPS). [, , , , ] It belongs to the indazole carboxamide class of synthetic cannabinoids, which are structurally distinct from classical cannabinoids like Δ9-tetrahydrocannabinol (THC) found in cannabis. [, , ] APINACA is primarily researched within the context of analytical chemistry, pharmacology, and toxicology to understand its metabolic fate, potential for drug interactions, and pharmacological effects. [, , , , ]
Apinaca is synthesized in laboratories and is not found naturally. Its emergence is linked to the growing market for synthetic cannabinoids, which are often designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. The compound is primarily sourced from illicit production facilities where it is incorporated into herbal blends.
Apinaca is classified as a synthetic cannabinoid receptor agonist. It specifically targets the human cannabinoid receptors CB1 and CB2, exhibiting high affinity and potency at these sites. Its chemical structure allows it to interact effectively with these receptors, leading to various physiological effects.
The synthesis of Apinaca typically involves several steps that utilize various organic chemistry techniques. The most common method includes:
Synthesis can be achieved through both one-pot and multi-step methods, with multi-step synthesis often yielding higher purity products. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring that impurities are minimized.
Apinaca undergoes several chemical transformations, particularly in biological systems where it is metabolized by cytochrome P450 enzymes. Key reactions include:
The metabolic pathways for Apinaca involve multiple steps, leading to various metabolites that can be detected in biological samples. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify these metabolites.
Apinaca acts primarily as a full agonist at both CB1 and CB2 receptors. Upon binding to these receptors, it mimics the effects of natural cannabinoids by activating intracellular signaling pathways that modulate neurotransmitter release.
Functional assays demonstrate that Apinaca effectively inhibits forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, indicating its potency in activating these receptors.
Relevant data from studies indicate that Apinaca's physical and chemical properties contribute to its behavior as a synthetic cannabinoid, influencing both its pharmacokinetics and pharmacodynamics.
Apinaca has been studied for its potential applications in pharmacology and toxicology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3